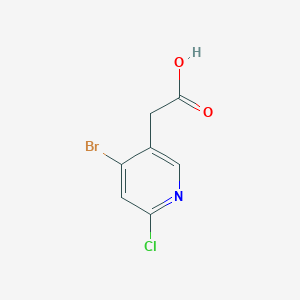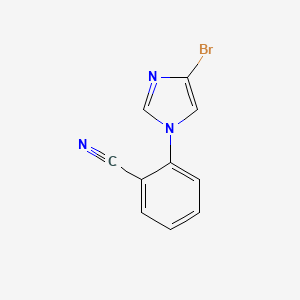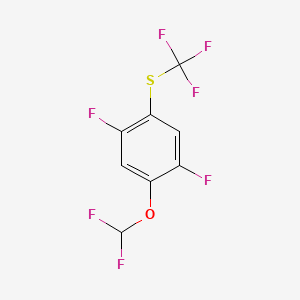
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline is a chemical compound characterized by the presence of a pyrazoline ring substituted with a 4,6-difluorophenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline typically involves the reaction of 4,6-difluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4,6-difluorophenyl)-3-oxo-2-pyrazoline.
Reduction: Formation of 1-(4,6-difluorophenyl)-3-hydroxy-2-pyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- 1-(4,6-Difluorophenyl)-3-oxo-2-pyrazoline
- 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazolidine
- 1-(4,6-Difluorophenyl)-3-amino-2-pyrazoline
Comparison: 1-(4,6-Difluorophenyl)-3-hydroxy-2-pyrazoline is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H8F2N2O |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H8F2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-9(14)12-13/h1-2,5H,3-4H2,(H,12,14) |
InChI-Schlüssel |
LMVYCVSBOLCAJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(NC1=O)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,5R)-5-(2,4-Difluoro-phenyl)-5-[1,2,4]triazol-1-ylmethyl-tetrahydro-furan-3-ylmethyl 4-chlorobenzenesulfonate](/img/structure/B14053286.png)











